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Compound of Interest

Compound Name: 2,4-Dichlorophenethyl alcohol

Cat. No.: B1585659

This technical guide provides an in-depth analysis of the spectroscopic data for 2,4-
Dichlorophenethyl alcohol (CAS No: 81156-68-5), a key intermediate in various chemical
syntheses. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this
compound for researchers, scientists, and professionals in drug development.

Introduction

2,4-Dichlorophenethyl alcohol, with the chemical formula CsHsCI20, is a substituted aromatic
alcohol.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming its
identity, purity, and for understanding its chemical behavior in various applications. This guide
synthesizes and interprets the fundamental spectroscopic data to provide a complete analytical
profile.

Molecular Structure and Key Spectroscopic
Features

A thorough understanding of the molecular structure is essential for interpreting spectroscopic
data. The key structural features of 2,4-Dichlorophenethyl alcohol that give rise to
characteristic spectroscopic signals are the dichlorinated benzene ring, the ethyl alcohol side
chain, and the hydroxyl group.

Caption: Molecular Structure of 2,4-Dichlorophenethyl alcohol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The H NMR spectrum provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons. The spectrum of 2,4-
Dichlorophenethyl alcohol is characterized by signals from the aromatic protons and the
aliphatic protons of the ethyl alcohol side chain.

Table 1: *H NMR Data for 2,4-Dichlorophenethyl alcohol

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.4 d 1H Ar-H
~7.2 dd 1H Ar-H
~7.1 d 1H Ar-H
3.82 t 2H -CH2-OH
2.95 t 2H Ar-CHz-
~1.8 s 1H -OH

Data sourced from publicly available spectral databases.

The downfield signals in the aromatic region (& 7.1-7.4 ppm) are consistent with the presence
of a substituted benzene ring. The splitting patterns (doublet and doublet of doublets) arise
from the coupling between adjacent aromatic protons. The two triplets at 6 3.82 and 2.95 ppm
are characteristic of the two adjacent methylene (-CHz-) groups in the ethyl side chain. The
broad singlet around & 1.8 ppm is indicative of the hydroxyl proton, which can exchange with
solvent and often appears as a broad signal.

3C NMR Spectroscopy
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The 3C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the
molecule.

Table 2: 13C NMR Data for 2,4-Dichlorophenethyl alcohol

Chemical Shift (8) ppm Assignment
~137 Ar-C (quaternary)
~133 Ar-C (quaternary)
~131 Ar-CH

~129 Ar-C (quaternary)
~127 Ar-CH

~125 Ar-CH

~61 -CH2-OH

~38 Ar-CHa-

Data sourced from publicly available spectral databases such as SpectraBase.[2]

The six signals in the aromatic region (& 125-137 ppm) correspond to the six carbon atoms of
the dichlorinated benzene ring. The signals for the quaternary carbons (those bonded to
chlorine or the ethyl group) are typically weaker than those for the carbons bonded to
hydrogen. The two signals in the aliphatic region at approximately d 61 and 38 ppm are
assigned to the methylene carbons of the ethyl alcohol side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2,4-Dichlorophenethyl alcohol shows characteristic absorption bands for the
hydroxyl group, C-H bonds, and the aromatic ring.

Table 3: Key IR Absorptions for 2,4-Dichlorophenethyl alcohol
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Wavenumber (cm~?) Intensity Assignment

~3350 Broad O-H stretch (alcohol)

~3050 Medium Aromatic C-H stretch
~2940 Medium Aliphatic C-H stretch

~1600, ~1470 Medium-Strong Aromatic C=C stretch
~1050 Strong C-O stretch (alcohol)

~820 Strong C-Cl stretch

Data sourced from publicly available spectral databases.[1]

The broad absorption band around 3350 cm~1 is a definitive indication of the presence of a
hydroxyl (-OH) group, broadened due to hydrogen bonding.[3] The absorptions just above 3000
cm~1! are characteristic of aromatic C-H stretching vibrations, while those just below 3000 cm~1
are due to aliphatic C-H stretching. The sharp peaks in the 1470-1600 cm~1 region are typical
for aromatic C=C bond stretching. A strong absorption around 1050 cm~1 corresponds to the C-
O stretching of the primary alcohol. The band around 820 cm~1 can be attributed to the C-Cl
stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural identification.

Table 4: Key Mass Spectrometry Data for 2,4-Dichlorophenethyl alcohol

m/z Relative Intensity Assignment

190, 192, 194 Varies [M]* (Molecular lon)
159, 161 High [M - CH20H]*

125 High [CeHsCl2]*

Data sourced from the NIST Mass Spectrometry Data Center.[1]
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The mass spectrum of 2,4-Dichlorophenethyl alcohol will show a molecular ion peak cluster
at m/z 190, 192, and 194, corresponding to the different isotopic combinations of the two
chlorine atoms (3°Cl and 3’Cl). The most prominent fragmentation is the loss of the
hydroxymethyl radical (*CHz0H), resulting in a base peak cluster at m/z 159 and 161. Another
significant fragment is observed at m/z 125, corresponding to the dichlorophenyl cation.

[M]*+ - «CH20H [M - CH20H]* - C2H2 [CeHsCl2]*
m/z 190, 192, 194 m/z 159, 161 m/z 125

Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The collective spectroscopic data from tH NMR, 3C NMR, IR, and MS provide a cohesive and
unambiguous structural confirmation of 2,4-Dichlorophenethyl alcohol. The characteristic
signals and absorption bands are in excellent agreement with the proposed molecular
structure. This comprehensive guide serves as a valuable resource for scientists and
researchers, enabling confident identification and utilization of this important chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1585659#spectroscopic-data-nmr-ir-ms-for-2-4-
dichlorophenethyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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